
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile, also known as DMFPAA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of acrylonitrile derivatives and has shown promising results in various scientific applications.
Wirkmechanismus
The exact mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer.
Biochemical and Physiological Effects
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its relatively low toxicity. It has been shown to have minimal cytotoxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation is that the synthesis of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile. One potential area of research is the development of novel 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in greater detail, which could lead to the identification of new therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in vivo and in clinical trials.
Synthesemethoden
The synthesis of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction of 2-(4-fluorophenyl)acetonitrile with 2,5-dimethyl-1-phenylpyrrole in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile. The yield of this reaction is typically in the range of 60-70%.
Wissenschaftliche Forschungsanwendungen
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2/c1-15-12-18(16(2)24(15)21-6-4-3-5-7-21)13-19(14-23)17-8-10-20(22)11-9-17/h3-13H,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWBKJPIRBSEE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

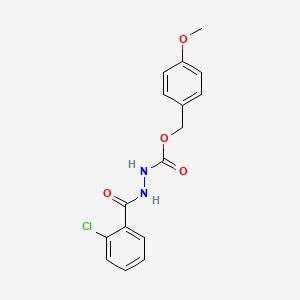

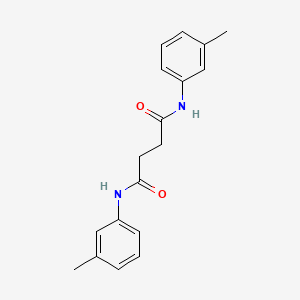
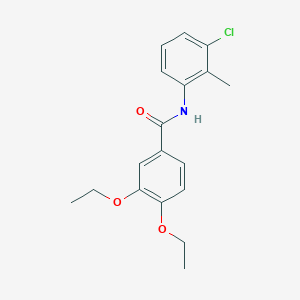
![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
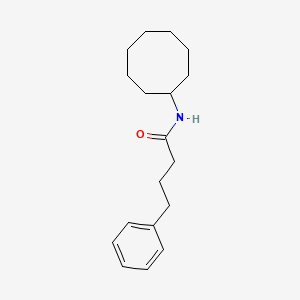
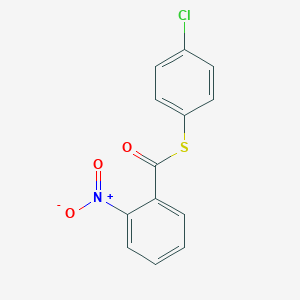
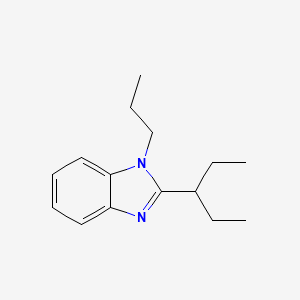
![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)

![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)